molecular formula C4H8N2O3 B573230 1-Aziridineethanol,nitrate(ester)(9CI) CAS No. 181420-28-0

1-Aziridineethanol,nitrate(ester)(9CI)

Cat. No.: B573230
CAS No.: 181420-28-0
M. Wt: 132.119
InChI Key: PXCFATSLBTYAOS-UHFFFAOYSA-N
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Description

1-Aziridineethanol, nitrate (ester) (9CI) is a chemical compound with the molecular formula C4H8N2O3 It is known for its unique structure, which includes an aziridine ring, an ethanol group, and a nitrate ester

Preparation Methods

The synthesis of 1-Aziridineethanol, nitrate (ester) (9CI) typically involves the reaction of aziridine with ethylene oxide, followed by nitration. The reaction conditions must be carefully controlled to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Aziridineethanol, nitrate (ester) (9CI) undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrate ester group to other functional groups.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Aziridineethanol, nitrate (ester) (9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: Its unique structure makes it a candidate for drug development and therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Aziridineethanol, nitrate (ester) (9CI) involves its interaction with molecular targets through its aziridine ring and nitrate ester group. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The molecular targets and pathways are still under investigation, but they are believed to involve nucleophilic attack on the aziridine ring and redox reactions with the nitrate ester group.

Comparison with Similar Compounds

1-Aziridineethanol, nitrate (ester) (9CI) can be compared with other similar compounds, such as:

    1-Aziridineethanol: Lacks the nitrate ester group, leading to different reactivity and applications.

    Ethanol, 2-(1-aziridinyl)-: Similar structure but different functional groups, affecting its chemical behavior.

    N-(2-Hydroxyethyl)aziridine: Another related compound with distinct properties.

Properties

IUPAC Name

2-(aziridin-1-yl)ethyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c7-6(8)9-4-3-5-1-2-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCFATSLBTYAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1CCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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